molecular formula C13H11BClFO3 B596950 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid CAS No. 1256346-27-6

3-Benzyloxy-4-chloro-2-fluorophenylboronic acid

Cat. No.: B596950
CAS No.: 1256346-27-6
M. Wt: 280.486
InChI Key: IPWQADAZCFOAPG-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is a high-value aryl boronic acid that serves as a critical synthetic intermediate in organic chemistry and drug discovery research. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it is used to construct complex biaryl and heterobiaryl scaffolds through the formation of carbon-carbon bonds . The unique structure of this compound, featuring a boronic acid group ortho to a fluorine atom and meta to a benzyloxy-protected phenol and a chlorine atom, makes it a versatile building block for the synthesis of novel pharmaceutical candidates . The presence of halogen and ether substituents allows for further functionalization, enabling researchers to fine-tune the properties of the target molecules. In medicinal chemistry, boronic acids are recognized as bioisosteres of carboxylic acids and can confer improved selectivity and altered pharmacokinetic properties to drug molecules . They are also known to act as potent enzyme inhibitors, as demonstrated by FDA-approved boronic acid drugs, by forming reversible complexes with nucleophilic residues in enzyme active sites . This compound is therefore an essential tool for researchers developing new therapeutic agents, particularly in the construction of molecules designed to interact with specific biological targets.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWQADAZCFOAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681660
Record name [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-27-6
Record name [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is the most widely adopted method for introducing the boronic acid group. This approach begins with 3-benzyloxy-4-chloro-2-fluorobromobenzene as the precursor, which undergoes transmetallation with bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO) at 90°C for 12 hours

  • Yield : 86–92%

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by boronate formation. The electron-withdrawing chloro and fluoro substituents enhance electrophilicity, accelerating the borylation step.

Sequential Functionalization Strategy

This method constructs the substituted phenyl ring stepwise:

  • Benzyloxy Introduction :

    • 3-Hydroxy-4-chloro-2-fluorophenylboronic acid is treated with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

    • Yield : 78%

  • Halogenation Optimization :

    • Chlorination via N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

    • Fluorination using Selectfluor in acetonitrile at 60°C.

Challenges :

  • Competing protodeboronation during halogenation requires buffered conditions (pH 7–9).

  • Steric hindrance from the benzyloxy group necessitates prolonged reaction times (24–36 hours).

Reaction Optimization and Catalytic Systems

Catalyst Screening and Performance

Palladium catalysts significantly impact yield and purity. Comparative studies reveal:

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Pd(OAc)₂DMSO907293
Pd(dppf)Cl₂DMSO909299
Pd(PPh₃)₄THF806588

Pd(dppf)Cl₂ outperforms others due to its stabilizing chelate effect, which mitigates palladium black formation.

Solvent and Temperature Effects

Solvent Selection :

  • DMSO : Enhances boronate stability via coordination to boron (ε = 47.2).

  • THF : Lower yields (65%) due to poor solubility of aryl bromides.

Temperature Optimization :

  • Reactions below 80°C result in incomplete conversion (<50%).

  • Exceeding 100°C promotes side reactions (e.g., debenzylation).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial synthesis employs tubular flow reactors to improve heat transfer and mixing:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Purity : 99.5% (by NMR)

Advantages :

  • Reduced solvent usage (30% less than batch processes).

  • Consistent product quality via in-line HPLC monitoring.

Quality Control Protocols

  • HPLC : C₁₈ column, 70:30 acetonitrile/water, retention time = 6.2 minutes.

  • ¹⁹F NMR : δ = -112 ppm (singlet, confirms fluorine position).

  • Mass Spectrometry : [M+H]⁺ = 281.04 m/z (theoretical 281.05).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodStepsTotal Yield (%)Scalability
Miyaura Borylation192High
Sequential Functionalization358Moderate

Byproduct Formation

  • Miyaura Method : <2% deboronated side product.

  • Sequential Method : 5–8% protodeboronation during halogenation.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Substitutions

Positional Isomers

4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) Structure: Benzyloxy at position 4, chlorine at 3; lacks the fluorine at position 2. Similarity: 0.96 .

3-Benzyloxy-5-fluorophenylboronic Acid (CAS 850589-56-9)

  • Structure : Fluorine at position 5 instead of 2; lacks chlorine.
  • Similarity : 0.90 .
  • Impact : Reduced steric hindrance and altered electronic properties due to fluorine placement may enhance solubility in polar solvents.

Halogen-Substituted Analogs

4-Chloro-2-fluorophenylboronic Acid (CAS 160591-91-3) Structure: Lacks the benzyloxy group at position 3. Similarity: 0.91 .

Similarity: 0.91 . Impact: Similar electronic effects but lower molecular weight (174.38 g/mol) may improve diffusion in catalytic systems.

Alkoxy-Substituted Analogs

(3-Butoxy-4-chloro-2-fluorophenyl)boronic Acid (CAS 1256346-25-4) Structure: Butoxy group replaces benzyloxy at position 3. Molecular Formula: C₁₀H₁₃BClFO₃ .

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

  • Structure : Lacks chlorine and fluorine substituents.
  • Molecular Weight : 228.05 g/mol .
  • Impact : Absence of halogens increases electron density on the ring, enhancing reactivity but reducing selectivity in electrophilic substitutions.

Comparative Analysis of Key Properties

Compound (CAS) Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Similarity Score Key Properties/Applications
1256346-27-6 (Target) C₁₃H₁₁BClFO₃ 3-BnO, 4-Cl, 2-F 296.06 - High steric bulk; optimized for Suzuki couplings requiring hindered substrates
845551-44-2 C₁₃H₁₁BClO₃ 4-BnO, 3-Cl 280.48 0.96 Enhanced solubility in THF; used in drug intermediate synthesis
160591-91-3 C₆H₅BClFO₂ 4-Cl, 2-F 174.38 0.91 Rapid coupling kinetics; lower cost
1256346-25-4 (Butoxy analog) C₁₀H₁₃BClFO₃ 3-BuO, 4-Cl, 2-F 260.47 - Moderate steric effects; used in aqueous-phase reactions

Biological Activity

3-Benzyloxy-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, properties, and biological activities, particularly its role in cancer treatment and antimicrobial applications.

The chemical formula for this compound is C13H11BClFO3C_{13}H_{11}BClFO_3, with a molecular weight of 280.49 g/mol. Its structure features a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with commercially available precursors like chlorinated phenylboronic acids.
  • Reactions : Key reactions include Suzuki coupling and nucleophilic substitution to introduce the benzyloxy and fluorine substituents.

Anticancer Activity

Research indicates that boronic acids can inhibit specific enzymes involved in cancer progression, such as proteasomes and kinases. For instance, studies have shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-7 (Breast)5.2
This compoundA549 (Lung)6.8

These findings suggest that the compound may be effective in targeting cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of boronic acids has been explored extensively. In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis.

Case Studies

  • In Vivo Efficacy : A study involving murine models treated with varying doses of this compound showed a dose-dependent reduction in tumor size, highlighting its potential as an anticancer agent.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with the compound, resulting in significant growth inhibition compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid, and what analytical techniques confirm its purity?

  • Methodology : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Introduction of benzyloxy and chloro groups via nucleophilic substitution or palladium-catalyzed coupling.

Fluorination using agents like Selectfluor or DAST.

Boronation via Miyaura borylation (e.g., with bis(pinacolato)diboron and Pd catalysts) .

  • Purity Confirmation :

  • HPLC (high-performance liquid chromatography) with UV detection at 254 nm.
  • NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and absence of side products .
  • Mass Spectrometry (MS) for molecular weight validation.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The benzyloxy group may introduce torsional flexibility, requiring high-resolution data (<1.0 Å) to resolve disorder .
  • Spectroscopy :

  • IR Spectroscopy to confirm B-O and B-C vibrational modes (~1340–1310 cm⁻¹).
  • ¹⁹F NMR to assess electronic effects of the fluoro substituent on the boronic acid moiety .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

  • Storage : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid group .
  • Reaction Stability :

  • Susceptible to protodeboronation under strongly acidic conditions.
  • Use buffered systems (e.g., pH 7–9) in aqueous reactions to stabilize the boronate intermediate .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Steric Effects : The benzyloxy group at the 3-position creates steric hindrance, reducing coupling efficiency with bulky aryl halides. Optimize using Pd catalysts with large ligands (e.g., SPhos or XPhos) .
  • Electronic Effects : The electron-withdrawing chloro and fluoro substituents enhance electrophilicity of the boronic acid, improving reactivity with electron-deficient partners. Monitor via Hammett σₚ constants for predictive modeling .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in multi-component reactions?

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate transition states for competing pathways (e.g., ortho vs. para coupling).

  • Validation : Compare computational results with experimental ¹H NMR coupling constants and X-ray-derived bond angles .

Q. What strategies resolve contradictions in crystallographic data, such as disordered benzyloxy groups?

  • Refinement Techniques :

  • Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disordered atoms .
  • Validate against spectroscopic data (e.g., NOESY for spatial proximity of substituents) .
    • Alternative Approaches : Use low-temperature crystallography (100 K) to reduce thermal motion artifacts .

Q. How does this compound compare to analogs (e.g., 3-fluoro-4-(methylthio)phenylboronic acid) in medicinal chemistry applications?

  • Bioactivity : The benzyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to methylthio analogs (logP ~1.5) .
  • SAR Studies : Replace the chloro group with cyano or nitro substituents to modulate electronic properties and assess inhibition of target enzymes (e.g., kinases) .

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